molecular formula C11H13NO3 B8531574 Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate

Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate

Cat. No.: B8531574
M. Wt: 207.23 g/mol
InChI Key: VEGNRTTWWRADKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is an organic compound that features a pyridine ring substituted with a hydroxy group and an acrylic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 2-[(Carbonyl)(pyridin-3-yl)methyl]acrylic acid ethyl ester.

    Reduction: Formation of 2-[(Hydroxy)(pyridin-3-yl)methyl]acrylic acid.

    Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally related compound with a nitrile group instead of an acrylic acid ester moiety.

    2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar compound with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is unique due to the presence of both a hydroxy group and an acrylic acid ester moiety, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)8(2)10(13)9-5-4-6-12-7-9/h4-7,10,13H,2-3H2,1H3

InChI Key

VEGNRTTWWRADKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C1=CN=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of nicotinaldehyde (10.0 g, 93.4 mmol) in ethyl acrylate (20 mL, ˜200 mmol) at room temperature was added DABCO (0.5 g, 4.5 mmol) and the mixture was stirred overnight. Excess ethyl acrylate was removed in vacuo. The resulting crude solid was washed with hexane to give the title compound (18.5 g, 95%) as an off-white solid. δH (CDCl3) 8.62 (d, J 1.7 Hz, 1H), 8.53 (dd, J 4.8, 1.3 Hz, 1H), 7.81 (d, J 7.9 Hz, 1H), 7.28 (s, 1H), 6.42 (s, 1H), 5.93 (s, 1H), 5.63 (s, 1H), 4.18 (m, 2H), 3.20 (br s, 1H), 1.27 (t, J 7.1 Hz, 3H). LCMS (ES+) 208.2 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
95%

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